molecular formula C16H14N2S B4872510 2-(Benzylsulfanyl)-4-methylquinazoline

2-(Benzylsulfanyl)-4-methylquinazoline

Cat. No.: B4872510
M. Wt: 266.4 g/mol
InChI Key: ABPFLPZXMZJOSM-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-methylquinazoline is a heterocyclic compound featuring a quinazoline backbone substituted with a benzylsulfanyl group at position 2 and a methyl group at position 2. Quinazolines are nitrogen-containing bicyclic aromatic systems known for their versatility in medicinal chemistry and materials science. The benzylsulfanyl substituent introduces a sulfur atom and a bulky benzyl moiety, which may influence electronic properties, solubility, and intermolecular interactions such as hydrogen bonding or π-stacking .

Properties

IUPAC Name

2-benzylsulfanyl-4-methylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-12-14-9-5-6-10-15(14)18-16(17-12)19-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPFLPZXMZJOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-methylquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with 2-mercaptoquinazoline and benzyl halides.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 2-mercaptoquinazoline is reacted with benzyl halide under reflux conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-methylquinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: 2-(Benzylsulfinyl)-4-methylquinazoline, 2-(Benzylsulfonyl)-4-methylquinazoline

    Reduction: 2-(Benzylthiol)-4-methylquinazoline

    Substitution: Various substituted quinazolines depending on the nucleophile used

Scientific Research Applications

2-(Benzylsulfanyl)-4-methylquinazoline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.

    Material Science: It is explored for its electronic properties and potential use in organic electronics.

    Industry: The compound’s derivatives are examined for their use in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-methylquinazoline involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent.

Comparison with Similar Compounds

2-(Methylsulfanyl)-4-(morpholin-4-yl)quinazoline

  • Structure : Substituted at position 2 with methylsulfanyl (smaller than benzylsulfanyl) and at position 4 with morpholine (a cyclic ether-amine).
  • Molecular Formula : C₁₃H₁₅N₃OS vs. C₁₆H₁₄N₂S for 2-(benzylsulfanyl)-4-methylquinazoline.
  • Key Differences :
    • The morpholine group enhances polarity and hydrogen-bonding capacity compared to the methyl group.
    • Benzylsulfanyl’s bulkiness may reduce solubility but improve hydrophobic interactions in biological targets .

2-(Benzylsulfanyl)-6-phenyl-4(3H)-pyrimidinone

  • Structure: Pyrimidinone backbone with benzylsulfanyl at position 2 and phenyl at position 4.
  • Key Differences: The pyrimidinone ring includes a ketone oxygen, increasing acidity and enabling tautomerism (e.g., keto-enol), unlike the fully aromatic quinazoline. Biological activity in pyrimidinones is often linked to hydrogen-bonding interactions with the ketone group .

2-(Benzylsulfanyl)pyridine N-oxide

  • Structure : Pyridine N-oxide with benzylsulfanyl at position 2.
  • Crystal packing in this compound is stabilized by C–H⋯O hydrogen bonds and π–π stacking, suggesting similar intermolecular forces may stabilize the quinazoline analog .

Data Tables

Table 1. Structural and Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications
This compound C₁₆H₁₄N₂S 266.36 2-benzylsulfanyl, 4-methyl Drug development, materials
2-(Methylsulfanyl)-4-morpholinoquinazoline C₁₃H₁₅N₃OS 261.34 2-methylsulfanyl, 4-morpholine Kinase inhibitors, oncology
2-(Benzylsulfanyl)-6-phenyl-4(3H)-pyrimidinone C₁₇H₁₄N₂OS 294.37 2-benzylsulfanyl, 6-phenyl Antimicrobial, antiviral agents

Table 2. Crystallographic and Electronic Parameters

Compound Dihedral Angle (Benzyl vs. Core) Stabilizing Interactions R/wR Factors (Crystallography)
2-(Benzylsulfanyl)pyridine N-oxide 58.40° C–H⋯O, π–π stacking R = 0.032, wR = 0.088
2-(Methylsulfanyl)-4-morpholinoquinazoline N/A (no data) Predicted: H-bonding with morpholine N/A

Research Findings and Implications

Synthetic Pathways :

  • Benzylsulfanyl groups are introduced via nucleophilic substitution or coupling reactions, as seen in purine analogs .
  • 4-Methylquinazolines are typically synthesized via cyclization of anthranilic acid derivatives.

Electronic Effects: The benzylsulfanyl group’s electron-donating nature may alter quinazoline’s aromaticity, as observed in pyrimidinone analogs where substituents influence tautomeric equilibria .

Biological Relevance :

  • Quinazolines with morpholine substituents (e.g., ) show enhanced solubility and target engagement, suggesting that 4-methyl substitution in the target compound may prioritize lipophilicity over solubility .

Crystallographic Behavior :

  • The dihedral angle between benzyl and core rings (e.g., 58.40° in pyridine N-oxide) could influence packing efficiency and stability in the quinazoline analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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